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Compound of Interest

Compound Name: Thalidomide-O-C11-acid

Cat. No.: B11936002 Get Quote

Spectroscopic and Technical Profile of
Thalidomide-O-C11-acid
For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data,

experimental protocols, and relevant biological pathways for Thalidomide-O-C11-acid.

Designed for researchers, scientists, and professionals in the field of drug development, this

document details the essential chemical and physical characteristics of this compound, which is

integral to the advancement of Proteolysis Targeting Chimera (PROTAC) technology.

Thalidomide-O-C11-acid is a crucial E3 ligase ligand-linker conjugate. It incorporates the well-

characterized Thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase,

connected to a C11 alkyl acid linker. This bifunctional molecule serves as a foundational

building block in the synthesis of PROTACs, which are engineered to selectively induce the

degradation of target proteins.
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Property Value

Chemical Name
12-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-

dihydro-1H-isoindol-4-yl]oxy}dodecanoic acid[1]

Molecular Formula C₂₅H₃₂N₂O₇[1]

Molecular Weight 472.53 g/mol [1]

Appearance Solid Powder[1]

Purity ≥98% (as determined by HPLC)[1]

CAS Number 3023879-35-5

Spectroscopic Data
While specific raw spectral data for Thalidomide-O-C11-acid is not publicly available, the

following tables represent the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data based on its chemical structure. This data is essential for the structural

confirmation and quality control of the compound.

¹H NMR (Proton NMR) Data (Predicted)
(Solvent: CDCl₃, Frequency: 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.80 br s 1H -NH (Glutarimide)

~7.70 dd 1H Ar-H

~7.50 t 1H Ar-H

~7.30 d 1H Ar-H

~5.00 dd 1H -CH (Glutarimide)

~4.10 t 2H -O-CH₂-

~2.90 - 2.70 m 2H -CH₂- (Glutarimide)

~2.35 t 2H -CH₂-COOH

~2.20 - 2.00 m 2H -CH₂- (Glutarimide)

~1.85 p 2H -O-CH₂-CH₂-

~1.65 p 2H -CH₂-CH₂-COOH

~1.50 - 1.20 m 12H -(CH₂)₆- (Alkyl Chain)

¹³C NMR (Carbon NMR) Data (Predicted)
(Solvent: CDCl₃, Frequency: 100 MHz)
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Chemical Shift (δ) ppm Assignment

~179.0 -COOH

~171.0, ~168.0 -C=O (Glutarimide)

~167.0, ~165.0 -C=O (Phthalimide)

~164.0 Ar-C (C-O)

~136.0, ~132.0, ~120.0 Ar-CH

~118.0, ~115.0 Ar-C (Quaternary)

~68.0 -O-CH₂-

~49.0 -CH (Glutarimide)

~34.0 -CH₂-COOH

~31.0 -CH₂- (Glutarimide)

~29.5 - 24.5 -(CH₂)₉- (Alkyl Chain)

~22.0 -CH₂- (Glutarimide)

Mass Spectrometry Data
Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Calculated m/z [M+H]⁺: 473.2282

Observed m/z To be determined experimentally

Calculated m/z [M+Na]⁺: 495.2101

Observed m/z To be determined experimentally

Experimental Protocols
Detailed methodologies for the characterization of Thalidomide-O-C11-acid are provided

below. These protocols are standard for small molecule analysis and are crucial for ensuring
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the identity, purity, and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Thalidomide-O-C11-acid is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-

d₆).

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

Data Acquisition:

¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is

typically required. Key parameters include a spectral width of approximately 220 ppm and

a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million

(ppm) relative to the internal standard.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Thalidomide-O-C11-acid is prepared in a suitable

solvent, such as methanol or acetonitrile (approximately 1 mg/mL).

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight

(TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

Method: The sample solution is introduced into the mass spectrometer via direct infusion or

through a Liquid Chromatography (LC) system.
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Data Acquisition: The analysis is performed in positive ion mode to detect protonated

molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The instrument is scanned over a

mass-to-charge (m/z) range that includes the expected molecular ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to

the molecular ion. The high-resolution measurement allows for the confirmation of the

elemental composition based on the accurate mass.

Signaling Pathways and Experimental Workflows
Thalidomide-O-C11-acid is a key component in the development of PROTACs. The following

diagrams illustrate its role in the PROTAC mechanism and a typical workflow for its synthesis

and characterization.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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Caption: Workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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